2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline
Description
2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline is an aniline derivative characterized by two distinct substituents on the nitrogen atom: an isopropyl group (-CH(CH3)2) and a 2-(3-methylphenoxy)propyl chain. The latter consists of a three-carbon propyl linker with a phenoxy group attached to the central carbon, where the phenyl ring is substituted with a methyl group at the meta position.
Molecular Formula: C19H25NO (calculated). Key Structural Features:
- Isopropyl group: Enhances steric bulk and lipophilicity.
While direct experimental data for this compound are unavailable in the provided evidence, its structural analogs (e.g., substituted anilines with alkyl, alkoxy, or halogenated groups) offer insights into its physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-(3-methylphenoxy)propyl]-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-14(2)18-10-5-6-11-19(18)20-13-16(4)21-17-9-7-8-15(3)12-17/h5-12,14,16,20H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMSJNXOJGDQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)CNC2=CC=CC=C2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-Isopropylaniline
- Commercially available or synthesized via reduction of corresponding nitro compounds.
- Alternatively, direct alkylation of aniline with isopropyl halides under controlled conditions.
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| Isopropyl chloride or bromide | Ethanol or acetonitrile | Reflux | Alkylation of aniline |
| or | Alternatively, reduction of 2-nitroaniline |
- Alkylation of aniline with isopropyl halides is a common route, with yields typically exceeding 80% under reflux with potassium carbonate as base.
Step 2: Synthesis of 3-Methylphenoxypropyl Bromide
- Nucleophilic aromatic substitution involving 3-methylphenol and 1,3-dibromopropane.
- Alternatively, direct synthesis via Williamson ether synthesis.
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| 3-Methylphenol | Acetone or DMF | Reflux | Williamson ether synthesis |
| 1,3-Dibromopropane | To form the phenoxyalkyl bromide |
- Williamson ether synthesis is efficient, with yields around 70-85%, depending on reaction conditions.
Step 3: Nucleophilic Substitution to Form the Target Compound
- The key step involves nucleophilic substitution of 2-isopropylaniline with the phenoxypropyl bromide.
- Conducted in an inert solvent like dichloromethane or toluene, with a base such as potassium carbonate or sodium hydroxide.
| Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|
| 2-Isopropylaniline | Toluene | Reflux | 12-24 hours | With base to deprotonate amine |
| 3-Methylphenoxypropyl bromide |
- Nucleophilic substitution proceeds smoothly under reflux, with yields often exceeding 75%. Purification is achieved via recrystallization or chromatography.
Data Table Summarizing Preparation Methods
Notes on Optimization and Industrial Scalability
- Reaction Conditions: Elevated temperatures and inert atmospheres improve yields.
- Catalysts: Use of phase-transfer catalysts or metal catalysts (e.g., copper or nickel) can accelerate the coupling.
- Purification: Recrystallization from suitable solvents or chromatography ensures high purity for pharmaceutical applications.
- Scale-up: Continuous flow reactors and automation are employed for large-scale production, with attention to controlling reaction exotherms and purity standards.
Research Findings and Literature Insights
- The synthesis route aligns with established methods for aniline derivatives, emphasizing nucleophilic substitution and ether formation.
- Patented methods highlight the importance of reaction control, especially temperature and solvent choice, to maximize yield and purity.
- Recent advances include catalytic processes that reduce reaction times and improve selectivity, making industrial synthesis more efficient.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated compounds, bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including analgesic and anti-inflammatory properties.
Medicine: Explored for its potential use as a pharmaceutical agent, particularly in pain management.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline involves its interaction with specific molecular targets and pathways. As a potential analgesic, it may interact with opioid receptors or other pain-related pathways to exert its effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares 2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline with structurally similar compounds:
Key Observations :
Lipophilicity: Electron-donating groups (e.g., methyl, methoxy) enhance π-π interactions but reduce solubility . Halogenated derivatives (e.g., dichlorophenoxy in ) exhibit higher logP values due to electron-withdrawing effects. Thioether groups (e.g., isopropylthio in ) increase lipophilicity compared to oxygen-based ethers.
Steric Effects: Bulky substituents (e.g., sec-butyl in ) may hinder molecular packing, as seen in self-assembled monolayers (SAMs) . Propyl linkers with phenoxy groups balance flexibility and rigidity, facilitating interactions with biological targets .
Synthetic Accessibility :
Biological Activity
2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an aniline derivative with the following structural formula:
This compound features an isopropyl group and a 3-methylphenoxy moiety, which may influence its biological interactions and pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties. The exact mechanism of action may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Analgesic Effects
The compound has been investigated for its potential analgesic properties. It is hypothesized that it may interact with opioid receptors or modulate neurotransmitter release, affecting pain-related pathways in the central nervous system. Preliminary studies suggest that it could serve as a candidate for pain management therapies .
Anti-inflammatory Activity
In addition to its analgesic effects, there is evidence suggesting that this compound may exhibit anti-inflammatory activity. This could be beneficial in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:
- Receptor Interaction : The compound may bind to opioid receptors, influencing pain perception and response.
- Enzyme Modulation : It could inhibit specific enzymes involved in inflammatory pathways, reducing overall inflammation.
- Cell Signaling Pathway Alteration : By modulating cellular signaling pathways, it may affect various physiological responses related to pain and inflammation .
Case Studies
Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of tertiary aniline derivatives typically involves alkylation or reductive amination. For this compound, a plausible route includes:
- Step 1 : Alkylation of 3-methylphenol with 1,2-dibromopropane to form 2-(3-methylphenoxy)propyl bromide.
- Step 2 : Coupling with 2-isopropylaniline via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
Optimization parameters include solvent polarity (DMF vs. THF), catalyst selection (e.g., phase-transfer catalysts), and temperature control to minimize byproducts like over-alkylation .
Q. How can the molecular structure of this compound be rigorously confirmed using spectroscopic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR to identify aromatic protons (δ 6.5–7.5 ppm), isopropyl groups (δ 1.2–1.4 ppm), and propyl chain protons (δ 3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₉H₂₅NO), while FTIR confirms amine N-H stretches (~3400 cm⁻¹) and ether C-O-C bonds (~1250 cm⁻¹). X-ray crystallography (if crystalline) resolves spatial arrangement of substituents .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer : Solubility can be tested in polar (DMSO, MeOH) and nonpolar solvents (chloroform, hexane) using HPLC or gravimetric analysis. Stability studies (e.g., 24–72 hours at 25°C, 4°C, or −20°C) should monitor degradation via TLC or UV-Vis spectroscopy . For example, aromatic amines are prone to oxidation; thus, storage under inert atmospheres (N₂/Ar) with antioxidants (e.g., BHT) is recommended .
Advanced Research Questions
Q. How do electronic effects of the 3-methylphenoxy and isopropyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating 3-methylphenoxy group activates the aromatic ring toward electrophilic substitution, while the bulky isopropyl group may sterically hinder meta/para positions. Computational studies (e.g., DFT calculations ) can map electron density distributions (HOMO/LUMO) and predict regioselectivity. Experimentally, Suzuki-Miyaura coupling with aryl halides can test reactivity at specific positions .
Q. What mechanistic insights explain contradictory data in biological assays (e.g., enzyme inhibition vs. activation)?
- Methodological Answer : Contradictions may arise from concentration-dependent effects or binding mode variations. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry. Molecular docking (e.g., AutoDock Vina) can model interactions with enzyme active sites, while mutagenesis studies validate key residues involved in binding .
Q. How can computational models predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?
- Methodological Answer : Employ QSAR models (e.g., SwissADME) to estimate logP (~3.5–4.0 for lipophilic anilines), permeability (Caco-2 assays), and metabolic stability (CYP450 interaction simulations via Schrödinger’s ADMET Predictor). Validate predictions with in vitro hepatocyte assays and HPLC-MS/MS metabolite profiling .
Q. What strategies resolve discrepancies in reported biological activity across cell lines or animal models?
- Methodological Answer : Differences may stem from cell-specific uptake (e.g., efflux pumps) or metabolic activation. Use flow cytometry to quantify intracellular concentrations and LC-MS to detect active metabolites. Comparative studies in knockout models (e.g., P-gp-deficient mice) can isolate transport mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
